N6-allyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-Allyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl group at position 1, a 3-fluorophenyl substituent at N4, and an allyl group (CH2CHCH2) at N4.
Properties
IUPAC Name |
4-N-(3-fluorophenyl)-1-phenyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6/c1-2-11-22-20-25-18(24-15-8-6-7-14(21)12-15)17-13-23-27(19(17)26-20)16-9-4-3-5-10-16/h2-10,12-13H,1,11H2,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSXLUIELYNKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-allyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. One common approach is the reaction of appropriate precursors under controlled conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow reactors or batch processing.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N6-allyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine compound recognized for its unique molecular structure and potential applications in medicinal chemistry. Pyrazolo[3,4-d]pyrimidines are known for their biological activities, including anti-cancer and anti-inflammatory properties. The compound features aromatic rings and functional groups, contributing to its chemical reactivity and biological interactions.
Classification and Structure
this compound is a heterocyclic compound, specifically a pyrazolo[3,4-d]pyrimidine. Pyrazolo compounds have a five-membered ring containing two nitrogen atoms, while pyrimidines have a six-membered ring with two nitrogen atoms. The presence of allyl and fluorophenyl groups categorizes this compound as a substituted pyrazolo-pyrimidine derivative. The molecular formula is C20H17FN6 . Its structure can be visualized using chemical structure visualization software based on its molecular formula.
Synthesis
The synthesis of this compound involves several key steps, often requiring catalysts such as palladium on carbon for hydrogenation and controlled conditions (temperature, pressure) to optimize yield and purity. Reaction monitoring using techniques like thin-layer chromatography (TLC) is essential to ensure successful progress through each synthetic step.
Potential Applications
this compound has several potential applications in scientific research:
- Medicinal Chemistry: It can be used in synthesizing new drugs targeting various diseases.
- Target Identification: It helps identify specific biological targets, such as enzymes or receptors.
- Biological Activity Investigation: It can be utilized to study anti-cancer and anti-inflammatory properties.
This compound exemplifies the ongoing research into pyrazolo derivatives for developing novel therapies against various diseases.
Mechanism of Action
The mechanism by which N6-allyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research or therapeutic applications. The exact molecular targets and pathways would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects at N4 and N6
- In PR5-LL-CM01, the 3,4-dimethylphenyl group at N4 may improve metabolic stability due to steric hindrance, contributing to its efficacy as a PRMT5 inhibitor .
- N6 Position: The allyl group in the target compound offers a reactive double bond, which may enable covalent interactions with cysteine residues in kinases, a feature absent in propyl or ethyl analogs (e.g., CAS 921490-42-8) . PR5-LL-CM01’s 2-(dimethylamino)ethyl chain at N6 introduces basicity and solubility, critical for intracellular target engagement .
R1 Group Variations
Physicochemical Properties
- Solubility data for CAS 878064-24-5 (0.5 µg/mL at pH 7.4) suggests that chloro and methyl substituents may reduce aqueous solubility compared to fluorinated analogs . However, direct comparisons with the target compound are unavailable.
Biological Activity
N6-allyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS Number: 955337-08-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : CHFN
- Molecular Weight : 360.396 g/mol
- IUPAC Name : 4-N-(3-fluorophenyl)-1-phenyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. The compound under consideration has been evaluated across various cancer cell lines using the MTT assay to determine its efficacy.
Case Studies and Findings
- Cell Line Testing :
-
IC50 Values :
- In a comparative study, analogs of this compound showed varying IC50 values:
The anticancer effects of this compound are primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival:
- Src Kinase Inhibition : The compound has been identified as a potent inhibitor of Src kinase, which plays a critical role in tumorigenesis and metastasis. Studies reported IC50 values for Src inhibition that highlight the compound's potential as a targeted therapy for cancers driven by aberrant Src signaling .
Structure-Activity Relationship (SAR)
The effectiveness of pyrazolo[3,4-d]pyrimidine derivatives is heavily influenced by their structural components:
- Substituent Variations : Modifications to the phenyl groups and the introduction of fluorine atoms have shown to enhance anticancer activity.
- Scaffold Importance : The pyrazolo[3,4-d]pyrimidine scaffold is crucial for maintaining biological activity; alterations to this core structure significantly reduce efficacy .
Summary Table of Biological Activity
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| N6-allyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | A549 | Low micromolar | Induces apoptosis |
| Analog 1d | MCF-7 | 1.74 | Src kinase inhibition |
| Compound 12b | A549 & HCT-116 | 8.21 & 19.56 | EGFR inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
